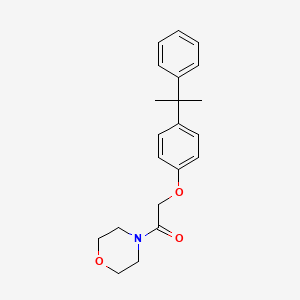

1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

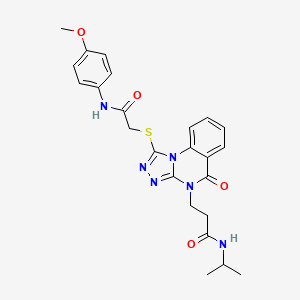

Molecular Structure Analysis

The molecular structure of “1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone” is determined by its molecular formula, C21H25NO3. The compound contains a morpholino group (a six-membered ring containing an oxygen and a nitrogen), a phenoxy group (a phenyl group attached to an oxygen), and an ethanone group (a carbonyl group adjacent to an ethyl group).Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, specific properties like melting point, boiling point, solubility, etc., are not available in the current literature .Applications De Recherche Scientifique

DNA Repair Pathway Targeting for Cancer Treatment

One significant application of morpholino-based compounds is in the development of cancer therapies. A study by Kashishian et al. (2003) highlights the discovery of a new class of protein kinase inhibitor, specifically targeting the DNA-dependent protein kinase (DNA-PK) involved in the DNA repair pathway. These inhibitors, structurally and functionally distinct from previous DNA-PK inhibitors, show potential in enhancing the effectiveness of treatments inducing DNA double-strand breaks (DSBs), thereby improving cancer therapy outcomes without toxic effects in the absence of DSB-inducing treatments. This research validates DNA-PK as a viable target for cancer drug development, suggesting a novel approach to augment existing cancer treatments (Kashishian et al., 2003).

Organic Synthesis and Medicinal Chemistry

Morpholinones are pivotal in organic synthesis and serve as pharmacophores in medicinal chemistry. The catalytic enantioselective synthesis of C3-substituted morpholinones, as reported by Yu‐Ping He et al. (2021), showcases their importance in constructing N,O-heterocycles. This synthesis method, involving a chiral phosphoric acid-catalyzed enantioselective reaction, facilitates the production of L-742,694, a neurokinin-1 receptor antagonist. Such advancements highlight the role of morpholinone derivatives in synthesizing complex molecules for pharmaceutical applications (Yu‐Ping He et al., 2021).

Microwave-Assisted Synthesis for Efficient Production

The microwave-assisted synthetic route towards mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction demonstrates an efficient and environmentally friendly method for producing morpholine derivatives. This novel alternative to conventional methodologies offers a rapid, non-catalyzed, and reproducible approach on a gram scale, highlighting the versatility and efficiency of morpholine derivatives in chemical synthesis. The study by Ghadah Aljohani et al. (2019) provides insight into the structural characteristics and potential applications of these compounds in various fields, including materials science and pharmacology (Ghadah Aljohani et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-21(2,17-6-4-3-5-7-17)18-8-10-19(11-9-18)25-16-20(23)22-12-14-24-15-13-22/h3-11H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIXDCQTYBUGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)

![2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662576.png)

![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)